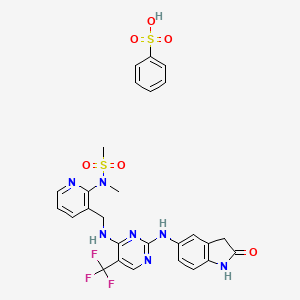

PF-562271 besylate

Description

Properties

IUPAC Name |

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLWTLXTOVZFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240064 | |

| Record name | PF 562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939791-38-5 | |

| Record name | Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 562271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939791385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF 562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-562271 BESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK2M84H8UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-562271: A Technical Guide to FAK and PYK2 Inhibition Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2).[1] FAK and PYK2 are non-receptor tyrosine kinases that play crucial roles in cellular signaling pathways governing cell survival, proliferation, migration, and invasion.[1][2] Their upregulation and increased activity are implicated in the progression and metastasis of various solid tumors, making them attractive targets for cancer therapy.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of PF-562271 for FAK and PYK2, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Inhibition Data

The inhibitory activity of PF-562271 against FAK, PYK2, and other kinases has been characterized in both biochemical (cell-free) and cell-based assays. The compound demonstrates high potency for FAK and exhibits a clear selectivity over PYK2.

Biochemical (Cell-Free) Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-562271 against purified FAK and PYK2 enzymes.

| Kinase | IC50 (nM) | Reference(s) |

| FAK | 1.5 | [3][4][5][6][7][8][9] |

| PYK2 | 13-14 | [3][6][7][8][9] |

Cell-Based Kinase Inhibition

In cellular assays, PF-562271 effectively inhibits the autophosphorylation of FAK, a key step in its activation.

| Assay | Cell Line | IC50 (nM) | Reference(s) |

| FAK Autophosphorylation (p-FAK Y397) | Inducible cell-based assay | 5 | [3][5][8][9][10] |

Kinase Selectivity Profile

PF-562271 has been screened against a panel of other kinases to determine its selectivity. It generally displays over 100-fold selectivity for FAK against most other kinases, with the exception of some Cyclin-Dependent Kinases (CDKs) where inhibition is observed at higher concentrations.[5][10]

| Kinase Family | Specific Kinases | Inhibition | Reference(s) |

| CDKs | CDK1/B, CDK2/E, CDK3/E, CDK5/p35 | 30-120 nM IC50 in recombinant enzyme assays | [8][10] |

| Src Family Kinases | Fyn | 277 nM IC50 | [4] |

Experimental Protocols

This section details the methodologies used in key experiments to characterize the inhibitory activity and selectivity of PF-562271.

In Vitro Kinase Assay (FAK and PYK2)

This protocol describes a common method for determining the IC50 of PF-562271 against purified FAK and PYK2.

Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK or PYK2 kinase activity in a cell-free system.

Materials:

-

Purified, activated FAK kinase domain (e.g., amino acids 410-689) or full-length PYK2.

-

ATP.

-

Substrate: A random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr).

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.

-

PF-562271 serially diluted at desired concentrations.

-

Anti-phosphotyrosine antibody (e.g., PY20).

-

HRP-conjugated secondary antibody.

-

HRP substrate.

-

Stop solution (e.g., 2 M H2SO4).

-

96-well plates.

-

Plate reader.

Procedure:

-

Add the kinase buffer to the wells of a 96-well plate.

-

Add the substrate, p(Glu/Tyr), to each well.

-

Add serially diluted PF-562271 to the appropriate wells. A vehicle control (e.g., DMSO) should be included.

-

Add the purified FAK or PYK2 enzyme to each well to initiate the kinase reaction.

-

Add ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 15 minutes).

-

Stop the reaction by adding a stop solution or by washing the plate.

-

Detect the level of substrate phosphorylation using an ELISA-based method: a. Add a primary antibody that recognizes phosphorylated tyrosine residues (e.g., PY20). b. Incubate and then wash the wells. c. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Incubate and then wash the wells. e. Add an HRP substrate and allow the color to develop. f. Stop the colorimetric reaction with a stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of PF-562271 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Hill-Slope Model).[7]

Cell-Based FAK Autophosphorylation Assay

This protocol outlines a method to measure the inhibition of FAK autophosphorylation at tyrosine 397 (Y397) in a cellular context.

Objective: To determine the concentration of PF-562271 required to inhibit 50% of FAK phosphorylation at Y397 in intact cells.

Materials:

-

A suitable cell line with detectable FAK expression and phosphorylation (e.g., engineered cell line with inducible FAK expression, or a cancer cell line with high endogenous FAK activity).

-

Cell culture medium and supplements.

-

PF-562271 serially diluted at desired concentrations.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK.

-

Secondary antibodies.

-

Western blot or ELISA reagents and equipment.

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow.

-

If using an inducible system, induce the expression of FAK.

-

Treat the cells with serially diluted PF-562271 for a specified period. Include a vehicle control.

-

Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated FAK (p-FAK Y397) and total FAK using either Western blotting or ELISA:

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane and then incubate with the primary antibodies for p-FAK (Y397) and total FAK. d. Wash the membrane and then incubate with the appropriate secondary antibodies. e. Detect the protein bands using a suitable detection reagent and imaging system. f. Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.

-

ELISA: a. Use a sandwich ELISA kit specifically designed to detect p-FAK (Y397) and total FAK. b. Follow the manufacturer's instructions for the assay.

-

-

Calculate the percent inhibition of FAK phosphorylation for each concentration of PF-562271 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks involving FAK and PYK2, as well as the experimental procedures, can aid in understanding the mechanism of action of PF-562271.

FAK and PYK2 Signaling Pathways

FAK and PYK2 are key mediators of signals from integrins and growth factor receptors. Their activation leads to the recruitment and phosphorylation of numerous downstream effectors, ultimately influencing cell behavior. While they share some downstream pathways, they also have distinct roles.[11][12]

Caption: Simplified FAK and PYK2 signaling pathways and the inhibitory action of PF-562271.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates the key steps in the in vitro kinase assay used to determine the IC50 of PF-562271.

Caption: Workflow for determining the in vitro kinase inhibition profile of PF-562271.

Experimental Workflow: Cell-Based FAK Autophosphorylation Assay

This diagram outlines the general workflow for assessing the inhibitory effect of PF-562271 on FAK phosphorylation in a cellular environment.

Caption: Workflow for the cell-based FAK autophosphorylation inhibition assay.

Conclusion

PF-562271 is a highly potent inhibitor of FAK with a clear, approximately 10-fold, selectivity over the closely related kinase PYK2 in biochemical assays. This selectivity is maintained in cellular contexts, where PF-562271 effectively inhibits FAK autophosphorylation at nanomolar concentrations. Its high selectivity against a broad panel of other kinases underscores its utility as a targeted therapeutic agent. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with PF-562271 and investigating the roles of FAK and PYK2 in health and disease. Further research continues to explore the full therapeutic potential of this and other FAK inhibitors in various oncological and non-oncological indications.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PF-562271 (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyk2 and FAK differentially regulate progression of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

PF-562271 Besylate: A Technical Guide to its ATP-Competitive Inhibition of Focal Adhesion Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 besylate is a potent and selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a critical non-receptor tyrosine kinase involved in mediating signals from integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[4][5] Upregulation of FAK expression and activity is strongly correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling target for therapeutic intervention.[6] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, its kinase selectivity, and its effects in preclinical models, supported by detailed experimental protocols and data presented for clear interpretation.

Mechanism of Action: ATP-Competitive Inhibition

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[1] This reversible binding action prevents the endogenous ATP from accessing the active site, thereby inhibiting the autophosphorylation of FAK at tyrosine residue 397 (Y397).[4][7] This autophosphorylation event is a crucial initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, creating a signaling scaffold for various downstream effector proteins. By blocking the initial autophosphorylation, PF-562271 effectively dismantles this signaling cascade, leading to the inhibition of downstream pathways, including the AKT/mTOR pathway.[5][8]

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of PF-562271.

Table 1: In Vitro Potency of PF-562271

| Target | IC50 (nM) | Assay Type | Reference |

| FAK | 1.5 | Cell-free recombinant enzyme | [1][2][3] |

| Pyk2 | 13-14 | Cell-free recombinant enzyme | [2][3][6] |

| Phospho-FAK (Y397) | 5 | Inducible cell-based assay | [6][9] |

Table 2: Kinase Selectivity Profile of PF-562271

| Kinase | IC50 (nM) | Selectivity vs. FAK | Reference |

| FAK | 1.5 | - | [1][2] |

| Pyk2 | 14 | ~10-fold | [2] |

| CDK2/E | 30-120 | >20-fold | [8][9] |

| CDK5/p35 | 30-120 | >20-fold | [8][9] |

| CDK1/B | 30-120 | >20-fold | [8][9] |

| CDK3/E | 30-120 | >20-fold | [8][9] |

| Other Kinases | - | >100-fold | [1][2][3] |

Table 3: In Vivo Efficacy of PF-562271

| Xenograft Model | Dose | Tumor Growth Inhibition | Reference |

| PC3M-luc-C6 (Prostate) | 25 mg/kg, p.o. bid | 62% | [1][10] |

| BxPc3 (Pancreatic) | 50 mg/kg, p.o. bid | 86% | [1] |

| PC3-M (Prostate) | 50 mg/kg, p.o. bid | 45% | [1] |

| Various Human Xenografts | 25-50 mg/kg, p.o. bid | 78-94% | [2] |

FAK Signaling Pathway and Inhibition by PF-562271

FAK activation, initiated by integrin clustering or growth factor receptor stimulation, leads to the activation of multiple downstream signaling pathways that regulate key cellular functions. PF-562271's inhibition of FAK autophosphorylation serves as a critical upstream blockade of these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PF-562271.

Recombinant FAK Kinase Inhibition Assay

This assay quantifies the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.

-

Materials:

-

Purified, activated FAK kinase domain (amino acids 410-689).

-

ATP.

-

Random peptide polymer substrate, e.g., p(Glu/Tyr).

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.[1]

-

PF-562271 serially diluted.

-

Anti-phosphotyrosine antibody (e.g., PY20).

-

HRP-conjugated secondary antibody.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 2 M H2SO4).

-

96-well microplate.

-

-

Procedure:

-

Add 10 µ g/well of p(Glu/Tyr) substrate to a 96-well plate.

-

Add the purified FAK kinase domain.

-

Introduce serially diluted PF-562271 to the wells (triplicate for each concentration). A top concentration of 1 µM is a typical starting point.[1]

-

Initiate the kinase reaction by adding 50 µM ATP.

-

Incubate for 15 minutes at room temperature.[1]

-

Wash the wells to remove excess reagents.

-

Add the anti-phosphotyrosine primary antibody and incubate.

-

Wash, then add the HRP-conjugated secondary antibody and incubate.

-

Wash, then add the HRP substrate and allow color to develop.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate IC50 values using a suitable model, such as the Hill-Slope model.[1]

-

Cellular FAK Autophosphorylation Assay (Western Blot)

This assay determines the effect of PF-562271 on FAK autophosphorylation in a cellular context.

-

Materials:

-

Cultured cells (e.g., pancreatic ductal adenocarcinoma cells like MPanc-96).[4]

-

PF-562271.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-pFAK (Y397) and anti-total FAK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with varying concentrations of PF-562271 for a specified duration (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-pFAK (Y397) primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total FAK antibody to confirm equal loading.

-

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PF-562271 in a mouse xenograft model.

-

Materials:

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer PF-562271 (e.g., 25-50 mg/kg, twice daily) or vehicle via oral gavage.[1][4]

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pFAK).

-

Transwell Migration Assay

This assay assesses the impact of PF-562271 on cancer cell migration.

-

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size).

-

24-well plates.

-

Cancer cell line.

-

Serum-free media and media with a chemoattractant (e.g., 10% FBS).

-

PF-562271.

-

Cotton swabs.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Staining solution (e.g., 0.1% crystal violet).

-

-

Procedure:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add media containing a chemoattractant to the lower chamber.

-

Resuspend cancer cells in serum-free media. If testing the inhibitory effect, pre-treat the cells with PF-562271.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate for an appropriate duration to allow for cell migration (e.g., 24-48 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane.

-

Stain the migrated cells with crystal violet.

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several microscopic fields for each insert.

-

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of FAK. Its ability to disrupt FAK signaling at a key activation step translates into significant anti-tumor and anti-metastatic effects in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FAK-targeted therapies. The clear mechanism of action and robust in vivo efficacy underscore the therapeutic potential of inhibiting the FAK signaling pathway in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Focal Adhesion Kinase at Tyr397 in Gastric Carcinomas and its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-562271 in Suppressing Tumor Cell Migration and Proliferation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on the mechanism of action of PF-562271 and its impact on tumor cell migration and proliferation across various cancer models. The information presented herein is supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

PF-562271 is an ATP-competitive, reversible inhibitor of FAK and Pyk2.[1][2] By binding to the ATP-binding pocket of these kinases, PF-562271 effectively blocks their catalytic activity.[1][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin and growth factor receptor signaling pathways, which are fundamental to cell adhesion, migration, proliferation, and survival.[4][5][6] Overexpression and activation of FAK are strongly correlated with the invasive and metastatic phenotypes of aggressive human tumors.[5][7] PF-562271's inhibition of FAK autophosphorylation at key sites, such as Tyrosine 397 (Y397), disrupts downstream signaling cascades, thereby impeding tumor progression.[8][9][10]

Impact on Tumor Cell Proliferation

PF-562271 has demonstrated significant anti-proliferative effects across a range of cancer cell lines. In vitro studies have shown that PF-562271 can induce G1 phase cell cycle arrest and apoptosis in tumor cells.[3][11] For instance, treatment of high-grade serous ovarian cancer (HGSOC) cells with PF-562271 led to G1 phase cell cycle arrest and a subsequent inhibition of DNA replication.[11][12] In osteosarcoma cell lines, PF-562271 not only suppressed proliferation and colony formation but also induced apoptosis, which was confirmed by the cleavage of PARP.[7] Interestingly, while PF-562271 did not effectively block the in vitro growth of pancreatic ductal adenocarcinoma (PDA) cells under certain culture conditions, it did significantly decrease tumor cell proliferation in vivo.[4][9] This suggests that the anti-proliferative effects of PF-562271 in some contexts may be mediated through its impact on the tumor microenvironment.[4][8]

Inhibition of Tumor Cell Migration and Invasion

A key attribute of PF-562271 is its potent inhibitory effect on tumor cell migration and invasion. By targeting FAK, PF-562271 disrupts the formation and turnover of focal adhesions, which are critical for cell motility.[13] In pancreatic cancer models, PF-562271 inhibited the migration of tumor cells, cancer-associated fibroblasts, and macrophages.[4][8][10] Similarly, in HGSOC cells, treatment with PF-562271 significantly inhibited cell adhesion and migration by reducing the expression of phosphorylated FAK and decreasing the focal adhesion surface area.[11][12] The compound has also been shown to completely inhibit the collective invasion of A431 cells into collagen gels at nanomolar concentrations.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of PF-562271 in various preclinical models.

Table 1: In Vitro Inhibitory Activity of PF-562271

| Target/Assay | Cell Line(s) | IC50/EC50 | Reference(s) |

| FAK (cell-free) | - | 1.5 nM | [1][2][3] |

| Pyk2 (cell-free) | - | 13-14 nM | [1][2] |

| Phospho-FAK (cell-based) | - | 5 nM | [1][3][5] |

| Growth Inhibition | Ewing Sarcoma Cell Lines (TC32, A673) | ~1.7-2.1 µM | [2] |

| Growth Inhibition | Osteosarcoma Cell Lines (143B, MG63) | 1.76-1.98 µM | [7] |

| Growth Inhibition | FAK WT, FAK-/-, FAK KD cells | 2.01-3.3 µM | [14] |

Table 2: In Vivo Anti-Tumor Efficacy of PF-562271

| Cancer Type | Model | Dosing | Key Findings | Reference(s) |

| Pancreatic Cancer | Orthotopic Mouse Model (MPanc-96, MAD08-608) | 33 mg/kg, twice daily | Reduced tumor growth, invasion, and metastasis. Decreased tumor cell proliferation by 23-47%. | [4][15] |

| Prostate Cancer | Subcutaneous Xenograft (PC3M-luc-C6) | 25 mg/kg, twice daily | 62% tumor growth inhibition. | [3][6] |

| Prostate Cancer | Metastasis Model (PC3M-luc-C6) | 25 mg/kg, twice daily | Significant reduction in metastatic growth. | [6] |

| Pancreatic Cancer | Xenograft (BxPc3) | 50 mg/kg, twice daily | 86% tumor growth inhibition. | [3] |

| Prostate Cancer | Xenograft (PC3-M) | 50 mg/kg, twice daily | 45% tumor growth inhibition. | [3] |

| Breast Cancer | Intratibial Implantation (MDA-MB-231) | 5 mg/kg, oral | Suppressed tumor growth and restored bone loss. | [3][16] |

Signaling Pathways Modulated by PF-562271

PF-562271 primarily exerts its effects by inhibiting the FAK signaling pathway. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Y397, creating a binding site for Src family kinases. This leads to the phosphorylation of other residues on FAK and the recruitment of a multitude of signaling proteins, including Grb2, SOS, PI3K, and PLC. The subsequent activation of downstream pathways, such as the Ras/MAPK and PI3K/AKT pathways, promotes cell proliferation, survival, and migration. PF-562271's inhibition of FAK Y397 phosphorylation serves as a critical blockade to these downstream events. In some cancer types, such as osteosarcoma, PF-562271 has been shown to downregulate the activity of the AKT/mTOR pathway.[7][11]

Caption: PF-562271 inhibits FAK and PYK2 signaling pathways.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vitro assays used to evaluate the efficacy of PF-562271.

Cell Proliferation Assay (CyQuant/CCK-8)

This assay measures the number of viable cells in a culture.

-

Cell Seeding: Plate cells (e.g., 1.5 x 10^5 cells/well) in a 96-well plate in media containing 1% FBS.

-

Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of PF-562271 (e.g., 0.5, 1, 2.5, and 5 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Quantification:

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Caption: Workflow for cell proliferation assay.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells.

-

Chamber Preparation: Place 8.0 µm pore size inserts into a 24-well plate.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or specific growth factors like IGF-I) to the lower chamber.[4]

-

Cell Seeding: Resuspend cells in serum-free media and add them to the upper chamber. Include PF-562271 at the desired concentration in the upper chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Cell Removal: Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the insert with methanol and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Data Analysis: Compare the number of migrated cells in the treated groups to the control group.

Caption: Workflow for Transwell migration assay.

Western Blotting

This technique is used to detect the phosphorylation status of FAK and other signaling proteins.

-

Cell Lysis: Treat cells with PF-562271 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK, phospho-FAK (Y397), and other proteins of interest (e.g., AKT, p-AKT, mTOR, p-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Caption: Workflow for Western blotting analysis.

Conclusion

PF-562271 is a well-characterized inhibitor of FAK and Pyk2 that demonstrates significant anti-tumor activity by impeding both tumor cell proliferation and migration. Its ability to modulate the tumor microenvironment further enhances its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating FAK signaling and for professionals involved in the development of novel cancer therapeutics. Further investigation into the clinical efficacy of PF-562271, both as a monotherapy and in combination with other agents, is warranted.[1][18]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glpbio.com [glpbio.com]

- 17. abmole.com [abmole.com]

- 18. npcf.us [npcf.us]

The Anti-Angiogenic Profile of PF-562271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways downstream of integrins and growth factor receptors, regulating key processes such as cell adhesion, migration, proliferation, and survival.[2] Upregulation of FAK is observed in numerous cancer types and is associated with tumor progression, invasion, and metastasis. Consequently, FAK has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the anti-angiogenic activities of PF-562271, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action: FAK Inhibition

PF-562271 exerts its anti-angiogenic effects primarily through the inhibition of FAK. By binding to the ATP-binding pocket of FAK, PF-562271 prevents its autophosphorylation at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules, including Src family kinases.[2] This disruption of the FAK signaling cascade in endothelial cells, the primary cellular component of blood vessels, leads to the inhibition of key processes required for angiogenesis.

Quantitative Analysis of PF-562271 Activity

The following tables summarize the key quantitative data regarding the inhibitory and anti-angiogenic efficacy of PF-562271.

Table 1: In Vitro Inhibitory Activity of PF-562271

| Target | Assay Type | IC50 | Reference |

| FAK | Cell-free kinase assay | 1.5 nM | [3] |

| Pyk2 | Cell-free kinase assay | 14 nM | |

| Phospho-FAK (Y397) | Inducible cell-based assay | 5 nM | [3] |

Table 2: In Vitro Anti-Angiogenic Activity of PF-562271

| Cell Line | Assay | Effect | Concentration | Reference |

| HUVEC | Proliferation | Dose-dependent inhibition | IC50: 1.118 µM (24h) | |

| HUVEC | Apoptosis | Dose-dependent increase | - | |

| HUVEC | Tube Formation | Significant inhibition | Dose-dependent |

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of PF-562271

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Effect on Angiogenesis | Reference |

| BxPc3 (pancreatic) xenograft | 50 mg/kg, p.o., bid | 86% | - | [3] |

| PC3-M (prostate) xenograft | 50 mg/kg, p.o., bid | 45% | - | [3] |

| PC3M-luc-C6 (prostate) subcutaneous xenograft | 25 mg/kg, p.o., bid, 5x/wk | 62% | - | [3] |

| H125 (lung) xenograft | 25 mg/kg, bid | 2-fold greater apoptosis | - | [3] |

| Osteosarcoma xenograft | Oral administration | Reduced tumor volume and weight | Reduced angiogenesis | |

| Triple-Negative Breast Cancer xenograft | - | Suppressed tumor growth | Decreased vessel formation (reduced CD31 expression) |

Signaling Pathways Modulated by PF-562271

The anti-angiogenic activity of PF-562271 is a direct consequence of its ability to disrupt FAK-mediated signaling pathways in endothelial cells.

FAK Signaling in Endothelial Cells

Integrin engagement with the extracellular matrix (ECM) and stimulation by growth factors like Vascular Endothelial Growth Factor (VEGF) lead to the activation of FAK. Activated FAK serves as a scaffold for numerous signaling proteins, initiating downstream cascades that promote endothelial cell survival, proliferation, and migration.

Disruption of VEGF/VEGFR2 Signaling by PF-562271

VEGF is a potent pro-angiogenic factor that signals through its receptor, VEGFR2, on endothelial cells. FAK is a critical downstream effector of VEGFR2 signaling. PF-562271, by inhibiting FAK, effectively blunts the pro-angiogenic signals initiated by VEGF. Studies have shown that FAK inhibition can suppress the expression of both VEGFR2 and VEGF in tumor cells.[4]

References

Initial Preclinical Studies of PF-562271 in Cancer Models: A Technical Overview

This document provides a detailed technical guide on the initial preclinical studies of PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2). It is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental basis of this compound in various cancer models.

Core Mechanism of Action

Focal Adhesion Kinase (FAK) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signaling pathways initiated by integrins and growth factor receptors.[1] Upregulation and activation of FAK are strongly correlated with the invasive and metastatic phenotypes of aggressive human tumors.[2][3] FAK signaling is crucial for regulating cell survival, proliferation, migration, and apoptosis.[1][2]

PF-562271 (also known as VS-6062) functions as an ATP-competitive, reversible inhibitor of the catalytic activity of FAK and, to a lesser extent, Pyk2.[3][4] By binding to the ATP-binding cleft of FAK, it blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation.[1][5][6][7] This inhibition prevents the recruitment and activation of downstream signaling molecules, including those in the PI3K/Akt and ERK/MAPK pathways, thereby impeding tumor cell migration, proliferation, and survival.[4]

Quantitative Data Summary

The preclinical efficacy of PF-562271 has been quantified through various in vitro and in vivo studies.

| Target / Assay | IC50 Value | Cell Line / System | Reference |

| FAK (catalytic activity) | 1.5 nmol/L | Enzyme Assay | [3][8] |

| Pyk2 (catalytic activity) | 13-14 nmol/L | Enzyme Assay | [3][8] |

| Phospho-FAK (Y397) | 5 nmol/L | Inducible Cell-Based Assay | [3][5][8] |

| Mutant KRAS NSCLC | ~2-4 µmol/L | Cell Viability Assay | [9] |

| Wild-Type KRAS NSCLC | >8 µmol/L | Cell Viability Assay | [9] |

| Ovarian Cancer (SNU-119) | 4.41 µmol/L | Cell Viability Assay | [10] |

| Human Endothelial Cells (HUVEC) | 1.118 µmol/L | Proliferation Assay | [2] |

| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Prostate Cancer | PC3M-luc-C6 | 25 mg/kg, PO, BID | 62% TGI (subcutaneous model) | [11][12] |

| Prostate Cancer | PC3M-luc-C6 | 25 mg/kg, PO, BID | Significant reduction in metastasis | [11][12] |

| Pancreatic Cancer | MPanc-96 | Not Specified | 46% reduction in tumor volume vs. control | [1][7] |

| Pancreatic Cancer | MAD08-608 | Not Specified | 59% reduction in tumor size vs. control | [1][7] |

| Pancreatic Cancer | BxPc3 | 50 mg/kg, PO, BID | 86% TGI | [5] |

| Osteosarcoma | 143B | Not Specified | Dramatically reduced tumor volume and weight | [2] |

| Lung Cancer | H125 | 25 mg/kg, BID | 2-fold greater apoptosis in tumors | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are protocols for key experiments cited in the initial studies of PF-562271.

This protocol is used to determine the effect of PF-562271 on the phosphorylation status of FAK in cancer cell lines.

-

Cell Culture and Treatment : Cancer cell lines (e.g., pancreatic MPanc-96, MAD08-608) are cultured under standard conditions.[1] Cells are then treated with varying concentrations of PF-562271 (e.g., 0.1 to 0.3 µmol/L) or a vehicle control (DMSO) for a specified duration.[1][7]

-

Protein Extraction : After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in the lysates is determined using a standard method, such as the BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with a primary antibody specific for phosphorylated FAK (e.g., anti-p-FAK Y397).[1][7] Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody for total FAK to serve as a loading control.[2]

These assays assess the impact of FAK inhibition on the migratory and invasive potential of cancer cells.

-

Assay Setup : Transwell inserts with a porous membrane (e.g., 8 µm pores) are used. For invasion assays, the membrane is pre-coated with Matrigel.[1][7]

-

Cell Seeding : Cancer cells are serum-starved, pre-treated with PF-562271 (e.g., 0.1 µmol/L) or vehicle, and then seeded into the upper chamber of the Transwell insert in serum-free media.[1][7]

-

Chemoattractant : The lower chamber is filled with media containing a chemoattractant, such as serum, collagen, or specific growth factors like IGF-I.[1]

-

Incubation : The plates are incubated for a period (e.g., 24 hours) to allow cells to migrate or invade through the membrane.

-

Quantification : Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In vivo models are essential for evaluating the anti-tumor efficacy of PF-562271.

-

Animal Model : Immunocompromised mice (e.g., nude mice) are typically used.[1][11][12]

-

Cell Implantation :

-

Tumor Establishment : Tumors are allowed to grow to a palpable or measurable size.

-

Treatment Administration : Mice are randomized into treatment and control groups. PF-562271 is administered orally (p.o.) at specified doses and schedules (e.g., 25 mg/kg, twice daily [BID]).[11][12] The control group receives a vehicle solution.

-

Efficacy Assessment : Tumor growth is monitored regularly using methods like caliper measurements, Magnetic Resonance Imaging (MRI), or bioluminescent imaging for luciferase-expressing cells.[1][11][12]

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) to assess cell proliferation (Ki67), apoptosis, angiogenesis (CD31), and the presence of stromal cells like macrophages (F4/80) and cancer-associated fibroblasts (α-SMA).[1][2]

Effects on the Tumor Microenvironment

Beyond direct effects on cancer cells, initial studies revealed that PF-562271 significantly alters the tumor microenvironment. In pancreatic cancer models, treatment with PF-562271 led to a marked decrease in the number of tumor-associated macrophages and cancer-associated fibroblasts (CAFs).[1] This effect was not observed with the cytotoxic agent gemcitabine, suggesting a unique mechanism for the FAK inhibitor.[1] The reduction in these stromal cells correlated with decreased tumor cell proliferation in vivo, indicating that PF-562271 may inhibit tumor growth through both direct and indirect mechanisms affecting the supportive microenvironment.[1][7] Furthermore, PF-562271 has been shown to inhibit angiogenesis by impairing the tube formation ability of endothelial cells.[2]

Conclusion

The initial preclinical studies on PF-562271 robustly demonstrate its potential as an anti-cancer agent. It is a potent, selective, and orally bioavailable inhibitor of FAK and Pyk2 that effectively blocks FAK signaling in cancer cells. In vitro, it inhibits key processes required for cancer progression, including proliferation, migration, and invasion.[1][13] In vivo, PF-562271 demonstrates significant anti-tumor and anti-metastatic activity across a range of cancer models, including prostate, pancreatic, and osteosarcoma.[2][6][11][12] Its ability to modulate the tumor microenvironment by reducing stromal cell infiltration presents a dual mechanism of action that may enhance its therapeutic efficacy.[1][8] These foundational studies provided a strong rationale for its advancement into clinical trials.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-562271 Besylate: An In-Depth Technical Guide for In Vitro Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 besylate is a potent, ATP-competitive, and reversible small-molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as proliferation, migration, invasion, and survival.[3][4] Upregulation and activation of FAK are frequently observed in various human cancers and are associated with aggressive tumor phenotypes and poor prognosis.[3][5] This technical guide provides a comprehensive overview of this compound for in vitro cancer research, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK, thereby preventing its autophosphorylation at tyrosine 397 (Y397).[6][7] This initial phosphorylation event is critical for the recruitment and activation of other signaling proteins, including Src family kinases. By inhibiting FAK's catalytic activity, PF-562271 effectively disrupts the FAK signaling cascade, leading to downstream effects on cell behavior. The primary consequences of FAK inhibition by PF-562271 in cancer cells include:

-

Inhibition of Cell Migration and Invasion: FAK is a central regulator of cell motility. PF-562271 has been shown to inhibit both chemotactic (growth factor-induced) and haptotactic (extracellular matrix-induced) migration and invasion of various cancer cell types.[6][8]

-

Induction of Apoptosis and Inhibition of Proliferation: In many cancer cell lines, PF-562271 treatment leads to a dose-dependent decrease in cell viability, induction of apoptosis, and inhibition of colony formation.[3][4] This is often mediated through the downregulation of survival pathways such as the PI3K/AKT/mTOR pathway.[3][9]

-

Anti-Angiogenic Effects: PF-562271 can also impact the tumor microenvironment by inhibiting the tube formation ability of endothelial cells, suggesting a potential anti-angiogenic role.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound in various in vitro settings.

Table 1: Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Notes |

| FAK | 1.5[2][5][10][11][12][13][14][15][16] | Potent, ATP-competitive, and reversible inhibition. |

| Pyk2 | 13-14[2][5][10][12][13][14][15][16] | Approximately 10-fold less potent than for FAK. |

| CDKs | 30-120[13][16] | Some off-target activity at higher concentrations. |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC₅₀ / Effective Concentration | Reference(s) |

| Multiple Cell Lines | Various | FAK Phosphorylation (pY397) Inhibition | IC₅₀ = 5 nM | [11][13][14][15][17] |

| Osteosarcoma (143B) | Osteosarcoma | Cell Viability (CCK-8) | IC₅₀ = 1.98 µM (72h) | [3] |

| Osteosarcoma (MG63) | Osteosarcoma | Cell Viability (CCK-8) | IC₅₀ = 1.76 µM (72h) | [3] |

| Osteosarcoma (WELL5) | Osteosarcoma | Cell Viability (CCK-8) | IC₅₀ = 3.83 µM (72h) | [3] |

| Osteosarcoma (U2OS) | Osteosarcoma | Cell Viability (CCK-8) | IC₅₀ = 2.5 µM (72h) | [3] |

| Ewing Sarcoma (A673) | Ewing Sarcoma | Cell Viability | IC₅₀ = 1.7 µM (3 days) | [13] |

| Ewing Sarcoma (TC32) | Ewing Sarcoma | Cell Viability | IC₅₀ = 2.1 µM (3 days) | [13] |

| Pancreatic (MPanc-96) | Pancreatic Cancer | FAK Phosphorylation (pY397) Inhibition | Maximal inhibition at 0.1-0.3 µM | [7][18] |

| Pancreatic (MAD08-608) | Pancreatic Cancer | FAK Phosphorylation (pY397) Inhibition | Maximal inhibition at 0.1-0.3 µM | [7][18] |

| Pancreatic (MPanc-96) | Pancreatic Cancer | IGF-I Mediated Migration | Significant decrease at 0.1 µM | [7][19] |

| Glioblastoma (Primary Human) | Glioblastoma | Cell Viability (in combo with TMZ) | 16 nM (72h) | [12] |

| Myeloproliferative Neoplasm (HEL) | Myeloproliferative Neoplasm | Cell Viability (MTT) | IC₅₀ = 3.90 µM | [19][20] |

| Myeloproliferative Neoplasm (SET-2) | Myeloproliferative Neoplasm | Cell Viability (MTT) | IC₅₀ = 3.12 µM | [19][20] |

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors, and how PF-562271 intervenes in this pathway.

Experimental Workflow: Determining IC₅₀ using a Cell Viability Assay

This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of PF-562271 on a cancer cell line.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

This compound has low solubility in aqueous solutions and ethanol.[1][2]

-

Solvent: Use dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2]

-

Concentration: Prepare a stock solution of 10 mM.

-

Procedure:

-

Accurately weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Gently warm to approximately 37°C and vortex or sonicate to facilitate dissolution.[21]

-

-

Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16][21] Use freshly prepared dilutions for experiments.

Cell Viability Assay (MTT/CCK-8)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding:

-

Trypsinize and count cells during their logarithmic growth phase.[7]

-

Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well (typically 5,000 cells/well is a good starting point) in 100 µL of complete culture medium.[3] The optimal seeding density should be determined for each cell line.[3]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

-

-

Treatment:

-

Prepare serial dilutions of PF-562271 from the stock solution in culture medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of PF-562271. Include vehicle control (DMSO) wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

-

CCK-8 Assay:

-

Data Acquisition:

Western Blotting for FAK Phosphorylation

-

Cell Lysis:

-

Plate cells and treat with PF-562271 as described for the viability assay.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.[18][19] A loading control like GAPDH or β-actin should also be used.[4][9]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Transwell Migration/Invasion Assay

-

Chamber Preparation:

-

Cell Seeding:

-

Resuspend cells (e.g., 5 x 10⁴) in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Treatment and Chemoattraction:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[23]

-

Add PF-562271 at the desired concentrations to both the upper and lower chambers to ensure a constant concentration gradient.

-

-

Incubation:

-

Incubate the plate for an appropriate time (e.g., 16-28 hours) at 37°C in a 5% CO₂ incubator.

-

-

Staining and Quantification:

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.[23]

-

Fix the cells that have migrated to the lower surface with 4% paraformaldehyde or methanol for 10-15 minutes.[8][23]

-

Stain the cells with 0.1% crystal violet for 15-30 minutes.[8][21]

-

Wash the inserts with water and allow them to air dry.

-

Count the stained cells in several random fields under a microscope.

-

Conclusion

This compound is a valuable research tool for investigating the role of FAK signaling in cancer. Its high potency and selectivity make it suitable for a wide range of in vitro studies aimed at understanding the molecular mechanisms of cancer cell proliferation, survival, migration, and invasion. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments using this FAK inhibitor. As with any targeted inhibitor, careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining meaningful and reproducible results.

References

- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 2. medkoo.com [medkoo.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal violet staining protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 14. selleckchem.com [selleckchem.com]

- 15. arigobio.com [arigobio.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dojindo.com [dojindo.com]

- 23. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unveiling the Off-Target Landscape of PF-562271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target effects of PF-562271, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). While primarily targeting FAK and the related Proline-rich Tyrosine Kinase 2 (Pyk2), understanding its interactions with other kinases is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This document provides a detailed overview of PF-562271's kinase selectivity, its impact on cellular pathways beyond FAK signaling, and standardized protocols for evaluating its off-target profile.

Kinase Selectivity Profile of PF-562271

PF-562271 exhibits high affinity for FAK and Pyk2. However, kinase profiling studies have revealed inhibitory activity against several other kinases, most notably Cyclin-Dependent Kinases (CDKs). The following table summarizes the in vitro inhibitory potency of PF-562271 against its primary targets and key off-targets.

| Target Kinase | IC50 (nM) | Reference(s) |

| FAK | 1.5 | [1][2][3] |

| Pyk2 | 13 - 14 | [1][2][3] |

| CDK1/Cyclin B | 58 | [3] |

| CDK2/Cyclin E | 30 | [3] |

| CDK3/Cyclin E | 47 | [3] |

| Fyn | 277 | [4] |

Table 1: In vitro inhibitory potency (IC50) of PF-562271 against primary and off-target kinases.

Cellular Off-Target Effects

The inhibition of CDKs by PF-562271 contributes to cellular effects that are distinct from its FAK-mediated activities. A significant off-target effect is the induction of cell cycle arrest, primarily at the G1 phase.[1][3] This is consistent with the known roles of CDK1 and CDK2 in cell cycle progression. The table below outlines key cellular effects observed with PF-562271 treatment in various cell lines.

| Cell Line | Concentration | Observed Effect | Reference(s) |

| PC3-M (Prostate Cancer) | 3.3 µM | G1 cell cycle arrest | [3] |

| SKOV3 (Ovarian Cancer) | Not specified | Inhibition of cell adhesion and migration, G1 phase cell cycle arrest | [1] |

| A2780 (Ovarian Cancer) | Not specified | Inhibition of cell adhesion and migration, G1 phase cell cycle arrest | [1] |

| Human and Mouse T-cells | Varied | Impaired T-cell activation and proliferation | [4] |

| Pancreatic Ductal Adenocarcinoma (PDA) cells | Varied | Inhibition of migration and proliferation | [5] |

Table 2: Cellular effects of PF-562271 treatment.

Signaling Pathway Visualizations

To illustrate the molecular interactions of PF-562271, the following diagrams depict its on-target and off-target signaling pathways, as well as a generalized experimental workflow for assessing off-target effects.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the off-target effects of kinase inhibitors like PF-562271.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Materials:

-

Purified recombinant kinases

-

Kinase-specific substrates (e.g., peptide or protein)

-

PF-562271 or other test compounds

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)[3]

-

Detection reagents (e.g., phosphospecific antibodies, radiometric detection system)

-

96-well or 384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of PF-562271 in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the purified kinase and its specific substrate to the kinase buffer.

-

Inhibition: Add the serially diluted PF-562271 or control vehicle to the wells.

-

Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Termination: Stop the reaction using a suitable method (e.g., adding EDTA or a kinase inhibitor).

-

Detection: Quantify the extent of substrate phosphorylation using a suitable detection method. This could involve an ELISA-based approach with phosphospecific antibodies, radiometric detection of incorporated 32P-ATP, or fluorescence-based methods.[3]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the effect of PF-562271 on cell viability and proliferation.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

PF-562271 or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[6]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of PF-562271 or a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 for cytotoxicity.

Conclusion

While PF-562271 is a potent and selective inhibitor of FAK and Pyk2, its off-target activity, particularly against CDKs, is a critical consideration for its preclinical and clinical development. The G1 cell cycle arrest observed in various cancer cell lines is likely a consequence of this off-target inhibition. A thorough understanding of these off-target effects, facilitated by the experimental approaches outlined in this guide, is essential for accurately interpreting experimental results, predicting potential side effects, and optimizing the therapeutic application of PF-562271 and other kinase inhibitors. This guide provides a foundational framework for researchers to explore the multifaceted pharmacological profile of PF-562271.

References

- 1. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Pharmacodynamics of PF-562271 Besylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of PF-562271 besylate, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, target engagement, and cellular effects of this compound.

Core Mechanism of Action

PF-562271 is an ATP-competitive, reversible inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] By binding to the ATP-binding pocket of FAK, PF-562271 prevents the phosphorylation of FAK at tyrosine 397 (Y397), a critical autophosphorylation event that initiates the recruitment and activation of downstream signaling molecules, including Src family kinases.[2] Inhibition of this initial step effectively blocks the entire FAK signaling cascade, leading to the disruption of cancer cell processes that are highly dependent on FAK activity. PF-562271 also demonstrates inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), albeit with lower potency.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase and Cell-Based Potency

| Target/Assay | IC50 (nM) | Cell Line | Notes |

| FAK (recombinant) | 1.5 | - | ATP-competitive inhibition.[1] |

| Pyk2 (recombinant) | 14 | - | Approximately 10-fold less potent than for FAK.[1] |

| Phospho-FAK (cell-based) | 5 | Inducible cell-based assay | Measures the inhibition of FAK autophosphorylation.[1] |

| Ewing Sarcoma Cell Lines | ~2400 (average) | A673, TC32, etc. | Average IC50 across seven cell lines after 3 days of treatment.[3] |

| Osteosarcoma Cell Lines | - | 143B, MG63 | Significantly suppressed proliferation and colony formation.[4] |

| Pancreatic Ductal Adenocarcinoma | - | MPanc-96, MAD08-608 | Inhibited cell migration but not proliferation in vitro.[5] |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer | BxPc3 | 50 mg/kg, p.o., BID | 86% | [6] |

| Prostate Cancer | PC3-M | 50 mg/kg, p.o., BID | 45% | [6] |

| Prostate Cancer (metastatic) | PC3M-luc-C6 | 25 mg/kg, p.o., BID | 62% (subcutaneous) | [7] |

| Lung Cancer | H125 | 25 mg/kg, BID | 2-fold greater apoptosis | [6] |

| Osteosarcoma | 143B | 50 mg/kg, p.o., BID | Significant reduction in tumor volume and weight | [4] |

| Pancreatic Cancer | MPanc-96 (orthotopic) | 33 mg/kg, BID | 46% reduction in tumor volume | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FAK signaling pathway and a typical experimental workflow for evaluating a FAK inhibitor like PF-562271.

Caption: FAK Signaling Pathway and Inhibition by PF-562271.

Caption: Preclinical Evaluation Workflow for a FAK Inhibitor.

Experimental Protocols

Recombinant FAK Kinase Assay (ATP-Competitive)

This protocol is adapted from methodologies described for ATP-competitive kinase assays.

-

Reagents and Materials:

-

Recombinant active FAK protein.

-

Poly (Glu, Tyr) 4:1 peptide substrate.

-

ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

-

384-well white assay plates.

-

-

Procedure: a. Prepare a solution of the Poly (Glu, Tyr) substrate and ATP in kinase reaction buffer. b. Add 2.5 µL of the FAK enzyme solution to the wells of a 384-well plate. c. Add 0.5 µL of the serially diluted PF-562271 or DMSO vehicle control to the respective wells. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. g. Determine the IC50 values by plotting the percent inhibition versus the log concentration of PF-562271 and fitting the data to a four-parameter logistic equation.

Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol outlines a common method for assessing cell viability based on the measurement of cellular protein content.[8][9][10][11]

-

Reagents and Materials:

-

Adherent cancer cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

Trichloroacetic acid (TCA), 10% (w/v).

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

-

Tris base solution, 10 mM, pH 10.5.

-

96-well flat-bottom plates.

-

-

Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of PF-562271 for 72 hours. c. After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour. d. Wash the plates five times with slow-running tap water and allow them to air dry completely. e. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. f. Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. g. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. h. Read the absorbance at 510 nm using a microplate reader. i. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol provides a general framework for an in vivo efficacy study. Specifics may vary based on the cell line and institutional guidelines.

-

Animals and Cell Line:

-

Athymic nude mice (6-8 weeks old).

-

Human pancreatic cancer cell line (e.g., MPanc-96) suspended in a solution of PBS and Matrigel.[5]

-

-